Decylidenecyclohexane
Description
Decylidenecyclohexane (CAS: 62338-40-3; InChIKey: NDRBNVMSVJSASS-UHFFFAOYSA-N) is an organic compound characterized by a cyclohexane ring substituted with a decylidene group (a 10-carbon chain attached via a double bond). Its molecular formula is C₁₆H₃₀, with a molecular weight of 222.41 g/mol . The compound is structurally classified as an alkenyl cyclohexane derivative, making it a versatile intermediate in organic synthesis. Its applications span polymer chemistry, catalysis, and materials science, where its unsaturated structure facilitates reactions such as hydrogenation, halogenation, or polymerization.
Properties
CAS No. |
62338-40-3 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
decylidenecyclohexane |
InChI |
InChI=1S/C16H30/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h13H,2-12,14-15H2,1H3 |
InChI Key |
NDRBNVMSVJSASS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylidenecyclohexane can be synthesized through various organic synthesis methods. One common method involves the alkylation of cyclohexane with a decylidene halide under specific conditions. The reaction typically requires a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Decylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of decylcyclohexane.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where the decylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, acids, or bases depending on the desired substitution
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Decylcyclohexane
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Decylidenecyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of decylidenecyclohexane involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of Decylidenecyclohexane and related compounds:
Structural and Reactivity Comparisons
- Unsaturation vs. Saturation : this compound and Allylidenecyclohexane exhibit reactivity at their double bonds, enabling addition reactions (e.g., hydrogenation to yield Decylcyclohexane). In contrast, Undecylcyclohexane is fully saturated, making it chemically inert under standard conditions .
- Chain Length Effects : this compound’s 10-carbon chain provides higher hydrophobicity compared to Allylidenecyclohexane (3 carbons), but lower than Undecylcyclohexane (11 carbons). Longer chains enhance van der Waals interactions, increasing boiling points (e.g., Undecylcyclohexane: ~300°C vs. This compound: ~250°C estimated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
